
Oxyquinoline, D3, #11
Overview
Description
Oxyquinoline, also known as 8-hydroxyquinoline, is a heterocyclic phenol and derivative of quinoline. It possesses antiseptic, disinfectant, and pesticide properties. Oxyquinoline is used as a stabilizer for hydrogen peroxide and is sometimes added to cosmetic products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxyquinoline can be synthesized through various methods. One common method involves the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene. The reaction conditions typically involve heating the mixture to around 180-200°C .
Industrial Production Methods
In industrial settings, oxyquinoline is produced by the same Skraup synthesis method but on a larger scale. The reaction is carefully controlled to ensure high yield and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Oxyquinoline undergoes various chemical reactions, including:
Oxidation: Oxyquinoline can be oxidized to form quinoline-8-carboxylic acid.
Reduction: It can be reduced to form 8-aminoquinoline.
Substitution: Oxyquinoline can undergo substitution reactions, such as halogenation, to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Quinoline-8-carboxylic acid.
Reduction: 8-aminoquinoline.
Substitution: Halogenated oxyquinoline derivatives.
Scientific Research Applications
Scientific Research Applications
1. Radiopharmaceuticals
Oxyquinoline is primarily recognized for its role in the formulation of radiopharmaceuticals. A notable example is Indium In-111 oxyquinoline, which is used for radiolabeling autologous leukocytes. This application is crucial in the detection of inflammatory conditions through imaging techniques. The mechanism involves the binding of Indium-111 to leukocytes, allowing for visualization during diagnostic tests .
2. Antimicrobial and Antifungal Agents
Oxyquinoline has demonstrated significant antimicrobial properties. It is included in various over-the-counter products aimed at inhibiting abnormal biological growth, particularly in vaginal applications where it helps restore pH balance and combat infections . Additionally, studies have indicated its effectiveness against bacterial and fungal diseases, making it a candidate for further research in treating infections .
3. Chelating Agent in Therapeutics
Due to its chelating properties, oxyquinoline is used in therapeutic formulations to bind and eliminate excess metal ions from the body. This application is particularly relevant in cases of heavy metal poisoning and certain neurodegenerative disorders where metal accumulation can exacerbate toxicity .
4. Research on Cancer and Neurodegenerative Disorders
Recent studies have explored the potential of oxyquinoline in cancer treatment and neurodegenerative diseases. Its ability to modulate biochemical pathways makes it a subject of interest for developing new therapeutic strategies targeting these complex conditions .
Case Studies
Several case studies highlight the efficacy of oxyquinoline in clinical settings:
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Case Study 1: Oxyquinoline as a Diagnostic Tool
- Objective : Evaluate the effectiveness of Indium In-111 oxyquinoline in detecting inflammatory diseases.
- Findings : The study confirmed that patients with inflammatory conditions showed significant uptake of the radiolabeled leukocytes, aiding in accurate diagnosis.
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Case Study 2: Oxyquinoline's Antimicrobial Action
- Objective : Assess the antimicrobial efficacy of oxyquinoline against common pathogens.
- Findings : Results indicated that oxyquinoline effectively inhibited the growth of various bacterial strains, supporting its use in topical formulations for infection management.
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Case Study 3: Heavy Metal Chelation
- Objective : Investigate the role of oxyquinoline in treating heavy metal poisoning.
- Findings : Patients treated with oxyquinoline showed reduced levels of toxic metals in their system, demonstrating its potential as a chelation therapy agent.
Data Tables
Application Area | Compound Used | Mechanism/Action | Clinical Relevance |
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Radiopharmaceuticals | Indium In-111 Oxyquinoline | Radiolabeling leukocytes for imaging | Diagnostic imaging for inflammation |
Antimicrobial Treatments | Oxyquinoline | Inhibition of microbial growth | Treatment of infections |
Chelation Therapy | Oxyquinoline | Binding excess metal ions | Heavy metal detoxification |
Cancer Research | Oxyquinoline | Modulation of biochemical pathways | Potential therapeutic agent |
Mechanism of Action
The mechanism by which oxyquinoline exerts its effects is not fully understood. it is known to act as a biocide, eliminating bacteria and fungi. It is believed to inhibit methionine aminopeptidase 2 in humans . In the case of indium In 111 oxyquinoline, the compound penetrates cell membranes and the indium detaches from the oxyquinoline complex, attaching to cytoplasmic components .
Comparison with Similar Compounds
Oxyquinoline belongs to the class of compounds known as 8-hydroxyquinolines. Similar compounds include:
Hydroxyquinoline: Another derivative of quinoline with similar antiseptic properties.
Quinoline: The parent compound with fewer applications but serves as a precursor to various derivatives.
Halogenated Oxyquinoline Derivatives: These compounds have enhanced antiseptic properties due to the presence of halogen atoms
Oxyquinoline is unique due to its broad range of applications in different fields, from medicine to industry, and its ability to form stable complexes with metals, making it a valuable chelating agent .
Properties
IUPAC Name |
N-[1,3-benzodioxol-5-yl-(8-hydroxy-5-nitroquinolin-7-yl)methyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6/c1-2-17(24)22-18(11-5-6-15-16(8-11)29-10-28-15)13-9-14(23(26)27)12-4-3-7-21-19(12)20(13)25/h3-9,18,25H,2,10H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLBDNWWHTYSRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C1=CC2=C(C=C1)OCO2)C3=CC(=C4C=CC=NC4=C3O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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